4-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile
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Overview
Description
4-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 2-fluoropyridine-3-carbonyl group and a benzonitrile moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile typically involves a multi-step processThe final step involves the coupling of the benzonitrile moiety under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity are crucial, and methods such as continuous flow chemistry or the use of automated synthesizers may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 4-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile include:
- 4-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzamide
- 4-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzoic acid
- 4-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzyl alcohol
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .
Properties
CAS No. |
921230-72-0 |
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Molecular Formula |
C17H15FN4O |
Molecular Weight |
310.33 g/mol |
IUPAC Name |
4-[4-(2-fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C17H15FN4O/c18-16-15(2-1-7-20-16)17(23)22-10-8-21(9-11-22)14-5-3-13(12-19)4-6-14/h1-7H,8-11H2 |
InChI Key |
PLKWXQZYGZXRQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)C3=C(N=CC=C3)F |
Origin of Product |
United States |
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